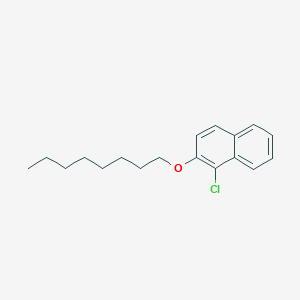
1-Chloro-2-(octyloxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(octyloxy)naphthalene is a chemical compound with the molecular formula C18H23ClO . It has an average mass of 290.828 Da and a monoisotopic mass of 290.143738 Da .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature. For instance, the synthesis of 5-isocyanonaphthalene-1-ol (ICOL), a novel fluorophore, and its octyloxy derivative, 5-isocyano-1-(octyloxy)naphthalene (ICON), has been described . The synthesis involved various solvatochromic methods, such as Lippert–Mataga and Bilot–Kawski, along with time-dependent density functional theory (TD-DFT) and time-resolved emission spectroscopy (TRES) .Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 23 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .Wissenschaftliche Forschungsanwendungen
Organic Thin-Film Transistors
1-Chloro-2-(octyloxy)naphthalene, as a chlorinated naphthalene derivative, may be relevant to the development of high-performance, air-stable n-type organic thin-film transistors (OTFTs). Core-chlorinated naphthalene tetracarboxylic diimides (NDIs) with fluoroalkyl chains, while not exactly this compound, have shown significant potential in OTFTs due to their excellent field-effect mobilities, minimal hysteresis, and high on–off ratios in air. These NDIs exhibit a herringbone structure conducive to high charge-transport behavior, indicating the importance of chlorinated naphthalenes in flexible electronics (J. H. Oh et al., 2010).
Biodegradation of Hydrocarbons
The potential of using microorganisms for the biodegradation of various hydrocarbons, including naphthalene derivatives, is a promising area of research. Penicillium sp. CHY-2, a filamentous fungus, has shown capability in degrading aliphatic and aromatic hydrocarbons such as naphthalene. While this research does not directly involve this compound, it underscores the biodegradation potential of naphthalene derivatives and their relevance in treating hydrocarbon-contaminated sites (M. Govarthanan et al., 2017).
Environmental Pollution and Remediation
The study of polychlorinated naphthalenes (PCNs) in stack gas emissions from waste incinerators includes compounds related to this compound. These studies are crucial for understanding the environmental impact of chlorinated naphthalenes and developing strategies for pollution control and remediation. The investigation of PCNs in incinerators handling various types of waste has revealed significant emissions, providing a basis for assessing and managing the environmental risk associated with these compounds (Jicheng Hu et al., 2013).
Green Chemistry and Chemical Synthesis
The synthesis of naphthidines, which may be related to the chemical behavior of this compound, demonstrates the potential of chlorinated naphthalene derivatives in green chemistry and novel chemical syntheses. Naphthidines are synthesized through a process that involves nickel-catalyzed amination followed by oxidative homocoupling, showcasing the versatility of naphthalene derivatives in producing compounds with significant electronic and magnetic properties (Christophe Desmarets et al., 2006).
Wirkmechanismus
The mechanism of action of naphthalene derivatives can vary depending on the specific compound and its functional groups. For example, fluorescent probes that exhibit solvatochromic or excited-state proton-transfer (ESPT) properties are essential tools for studying complex biological or chemical systems .
Zukünftige Richtungen
Future research could explore the properties and potential applications of 1-Chloro-2-(octyloxy)naphthalene and similar compounds. For instance, fluorescent probes that exhibit solvatochromic or excited-state proton-transfer (ESPT) properties could be used to study complex biological or chemical systems .
Eigenschaften
IUPAC Name |
1-chloro-2-octoxynaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClO/c1-2-3-4-5-6-9-14-20-17-13-12-15-10-7-8-11-16(15)18(17)19/h7-8,10-13H,2-6,9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULRWTCZWDFYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C2=CC=CC=C2C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

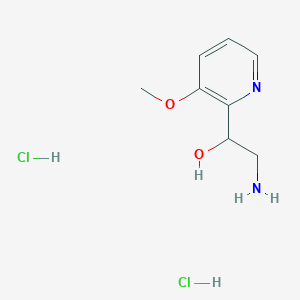
![N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2939347.png)

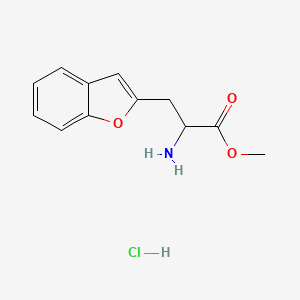

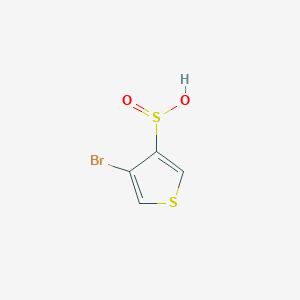
![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2939356.png)

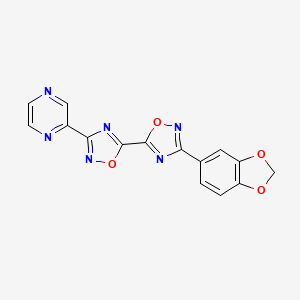
![[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride](/img/structure/B2939361.png)

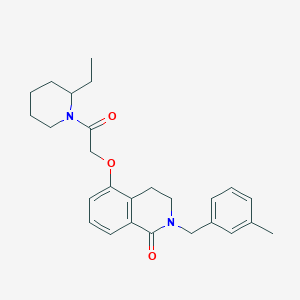

![2-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2939369.png)